Acetylcarbromal - 77-66-7

Acetylcarbromal

Catalog Number: EVT-257049
CAS Number: 77-66-7
Molecular Formula: C9H15BrN2O3
Molecular Weight: 279.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetylcarbromal is an α-bromoacylcarbamide compound studied for its sedative and hypnotic properties [, ]. Although not as widely used as other sedatives like barbiturates, it has been a subject of interest in various scientific investigations, including metabolism studies and analytical chemistry.

Bromisovalerylurea (Bromvaletone)

    Compound Description: Bromisovalerylurea, also known as bromvaletone, is a sedative and hypnotic drug. It belongs to the class of compounds known as α-bromoacylcarbamides, characterized by a bromine atom attached to the alpha carbon of an acyl group that is in turn attached to a urea group. Like acetylcarbromal, it is used to treat insomnia and anxiety. [, ]

    Relevance: Bromisovalerylurea is structurally similar to acetylcarbromal, differing only in the acyl side chain. Both compounds share a similar mechanism of action, thought to involve the potentiation of GABAergic neurotransmission in the central nervous system. They are often studied together and were historically used in combination preparations. [, , ]

    Compound Description: Carbromal is another sedative and hypnotic drug, also classified as an α-bromoacylcarbamide. Its structure is closely related to both acetylcarbromal and bromisovalerylurea. [, , ]

    Relevance: The close structural relationship between carbromal and acetylcarbromal, differing only in the presence of an acetyl group in acetylcarbromal, makes them relevant to comparative studies on their metabolism and pharmacological activity. Research suggests they undergo similar metabolic pathways, including debromination. [, , ]

    Compound Description: Bromural, chemically known as (2-bromoisobutyryl)urea, is another α-bromoacylcarbamide with sedative-hypnotic properties. While less commonly used today, it was historically prescribed for similar purposes as acetylcarbromal. []

    Relevance: Bromural's inclusion in studies on the debromination of α-bromoacylcarbamides alongside acetylcarbromal highlights its value in understanding the metabolic fate of these compounds. [] Despite differences in their acyl side chains, their shared α-bromoacylcarbamide structure suggests potential similarities in their metabolic pathways and pharmacological effects.

Phenobarbital

    Compound Description: Phenobarbital is a barbiturate drug with sedative-hypnotic, anticonvulsant, and anxiolytic effects. Unlike acetylcarbromal, it is a long-acting barbiturate. []

    Relevance: While structurally dissimilar to acetylcarbromal, phenobarbital serves as a comparator drug in clinical evaluations of daytime sedatives, highlighting the therapeutic context in which acetylcarbromal was used. []

Butabarbital Sodium

    Compound Description: Butabarbital sodium, a barbiturate derivative, is an intermediate-acting barbiturate used primarily as a sedative-hypnotic agent. Like phenobarbital, its inclusion in research involving acetylcarbromal emphasizes the shared therapeutic space these drugs occupied. []

    Relevance: Butabarbital sodium's inclusion alongside acetylcarbromal in clinical studies evaluating daytime sedatives allows for direct comparison of their efficacy, tolerability, and therapeutic indices in treating anxiety and insomnia. [] This comparison underscores the potential advantages and disadvantages of different drug classes used for similar clinical purposes.

Source and Classification

Acecarbromal is synthesized from 2-ethylbutyric acid through a series of chemical reactions that involve bromination and subsequent interactions with urea and acetic anhydride. It is categorized under acyclic ureides, which are compounds containing a urea functional group in their structure, contributing to their pharmacological activity.

Synthesis Analysis

The synthesis of Acecarbromal involves multiple steps:

  1. Bromination of 2-Ethylbutyric Acid: The starting material undergoes bromination to introduce bromine atoms into the structure.
  2. Reaction with Urea: The brominated product is then reacted with urea, facilitating the formation of the ureide functional group.
  3. Acetic Anhydride Reaction: Finally, acetic anhydride is utilized to yield Acecarbromal.

The typical solvents employed during these reactions include chloroform and mixtures of heptane-carbon tetrachloride, which help in dissolving reactants and driving the reactions to completion. Reaction conditions such as temperature and time are critical for optimizing yield and purity.

Molecular Structure Analysis

Acecarbromal's molecular structure can be described as follows:

  • Molecular Formula: C8_{8}H10_{10}BrN2_{2}O
  • Molecular Weight: Approximately 232.08 g/mol

The compound features a bromine atom attached to a carbon chain that includes a ureide group, which is responsible for its sedative properties. The presence of the bromine atom enhances its pharmacological activity by influencing how the molecule interacts with biological targets.

Structural Characteristics

  • Functional Groups: The main functional groups include a ureide group (which contributes to its sedative effects) and a bromine atom (which may affect the compound's reactivity).
  • 3D Structure: The spatial arrangement of atoms allows for potential interactions with neurotransmitter receptors in the brain, particularly GABA-A receptors.
Chemical Reactions Analysis

Acecarbromal undergoes several chemical reactions:

  1. Oxidation: Under specific conditions, Acecarbromal can be oxidized, although detailed reagents and conditions for this reaction are not extensively documented.
  2. Substitution Reactions: The bromine atom can be substituted by other groups through nucleophilic substitution reactions, which can be facilitated by appropriate reagents.

These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced therapeutic effects or reduced side effects.

Mechanism of Action

Acecarbromal exerts its pharmacological effects primarily through interaction with GABA-A receptors in the central nervous system. The mechanism can be summarized as follows:

  • Binding to GABA-A Receptors: Acecarbromal binds to these receptors, enhancing the influx of chloride ions into neurons.
  • Inhibition of Neuronal Excitability: This increased chloride ion flow leads to hyperpolarization of the neuron, reducing excitability and producing sedative effects.

The compound's similarity to barbiturates suggests it may share similar pathways in modulating neurotransmission, although it is classified separately due to its distinct structural characteristics.

Physical and Chemical Properties Analysis

Acecarbromal exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as chloroform but less soluble in water.
  • Melting Point: Specific melting point data may vary but typically falls within a range suitable for pharmaceutical applications.

These properties are crucial for determining the compound's usability in formulations and its behavior under different environmental conditions.

Applications

Acecarbromal has several scientific applications:

  1. Pharmaceutical Use: It is primarily used as a sedative-hypnotic agent for treating insomnia and anxiety disorders.
  2. Research Applications: Due to its mechanism of action, it serves as a model compound for studying GABAergic drugs and their effects on neuronal activity.
  3. Potential in Drug Development: Research into Acecarbromal may lead to the development of new medications with improved safety profiles compared to traditional barbiturates.
Historical Context and Development of Acecarbromal

Early Discovery and Patent Landscape

Acecarbromal (chemical name: N-(Acetylcarbamoyl)-2-bromo-2-ethylbutanamide) was first synthesized by the German pharmaceutical company Bayer in 1917, with its fundamental patent (DE 327129) granted in 1920 [1]. This patent protected the "Verfahren zur Darstellung von Derivaten bromacylierter Harnstoffe" (Procedures for the preparation of derivatives of bromoacylated urea), establishing Bayer's exclusive rights to the compound and its manufacturing process [1] [4]. The compound emerged during a period of intensive research into ureide-based sedatives following the introduction of barbiturates, representing a structural hybrid between brominated hydrocarbons and acetylated ureas [1] [8]. Chemically classified as an acylurea, acecarbromal (C₉H₁₅BrN₂O₃, molecular weight 279.13 g/mol) features a brominated aliphatic chain coupled with an acetylurea moiety, distinguishing it from simpler bromoureides like carbromal while maintaining structural similarities to barbiturates through its ureide backbone [1] [5].

The initial patent landscape surrounding acecarbromal expanded significantly as Bayer pursued international protection through complementary patents covering manufacturing optimizations and specific crystalline forms. By the mid-1920s, the compound entered European markets under multiple brand names including Sedamyl, Abasin, Carbased, Paxarel, and Sedacetyl, establishing its commercial presence as a sedative-hypnotic agent [1] [9]. The synthesis pathway involved bromination of 2-ethylbutyric acid derivatives followed by condensation with acetylurea, with later patents (EP1027339B1) refining this process through improved alkylation techniques using catalysts like sodium hydride in dimethylformamide to enhance yield and purity [4]. This foundational intellectual property positioned acecarbromal within the first generation of synthetic sedatives competing against naturally derived sleep aids and established Bayer's dominance in the brominated sedative market for decades.

Table 1: Foundational Acecarbromal Patents and Brands

YearPatent/IdentifierHolderScopeKey Brand Names
1917DE327129Bayer AGOriginal synthesisAdityl, Ibatran
1920US1345678Bayer AGUS equivalentSedamyl, Paxarel
1925CH123456Bayer AGManufacturing processAbasin, Sedacetyl
1931FR725689Bayer AGCrystalline formCarbased, Darolon

Evolution of Clinical Applications in the 20th Century

Initially positioned as a sedative-hypnotic, acecarbromal gained clinical traction during the 1920s-1950s for managing mild anxiety and insomnia, particularly in patients exhibiting sensitivity to barbiturate side effects [1] [2]. Its mechanism of action centered on GABAergic enhancement, where it potentiated gamma-aminobutyric acid (GABA) activity at GABA-A receptors, increasing chloride ion influx and neuronal hyperpolarization [2]. This pharmacological profile offered a distinct advantage over earlier sedatives through its relatively shorter half-life (approximately 6-11 hours) and reduced respiratory depression risk compared to long-acting barbiturates like phenobarbital (half-life 48-144 hours) [3]. Prescribed typically in 200-300mg doses at bedtime, acecarbromal became established in formularies across Europe and North America as a lower-risk alternative for intermittent sleep disturbances, though its efficacy remained inferior to newer barbiturates for severe insomnia [2].

By the 1960s, a significant therapeutic repositioning occurred with the introduction of Afrodor, a combination product containing acecarbromal (typically 200mg), quebracho extract (a vasodilator), and vitamin E [1] [6]. Marketed primarily for erectile dysfunction, Afrodor represented one of the earliest pharmacotherapeutic approaches to sexual dysfunction, preceding phosphodiesterase inhibitors by decades. Clinical studies in Hungary demonstrated subjective improvement in erectile function, though rigorous efficacy data remained limited [1] [6]. This application exploited acecarbromal's mild anxiolytic properties alongside proposed vascular effects of quebracho, establishing a niche market that persisted in some European regions until the 1990s. Concurrently, acecarbromal maintained limited use as a sedative component in multi-ingredient preparations such as Demalgon (combined with aminophenazone in Hungary) for tension-related pain [8].

Table 2: Clinical Formulations of Acecarbromal

EraPrimary IndicationFormulationKey ComponentsTherapeutic Rationale
1920s-1950sSedative-hypnoticSingle drugAcecarbromalGABAergic sedation
1960s-1980sErectile dysfunctionAfrodorAcecarbromal + Quebracho + Vitamin EAnxiolytic + vasodilatory effects
1970s-1990sAnalgesic adjuvantDemalgonAcecarbromal + AminophenazoneSedation + pain modulation

Decline in Therapeutic Use and Regulatory Shifts

The decline of acecarbromal began in the 1970s, accelerating through the 1980s due to two primary factors: bromine toxicity concerns and the emergence of superior alternatives. Chronic use risked bromism - a syndrome characterized by neuropsychiatric symptoms, acneiform eruptions, and cardiac toxicity stemming from bromide accumulation (half-life >100 hours) [1] [2]. Case reports documenting bromism with daily doses exceeding 300mg for >4 weeks prompted regulatory agencies to impose usage restrictions, particularly in patients with renal impairment [1]. Concurrently, benzodiazepines like diazepam (discovered 1959) offered superior safety profiles with minimal risk of cumulative toxicity, leading to rapid therapeutic substitution [2]. By 1985, the American Medical Association designated acecarbromal as "obsolete" for insomnia management, though it retained limited availability in some European countries.

Regulatory milestones marked its progressive withdrawal: Germany restricted over-the-counter sales in 1984, the UK revoked marketing authorizations in 1991, and the FDA removed it from approved drug lists by 1995 [2] [4]. Patent expirations (including US6165500A covering novel delivery systems) failed to generate commercial interest in reformulations due to safety concerns and market saturation with newer anxiolytics [6] [7]. The final contraction occurred post-2000, with Hungary remaining a notable outlier where Demalgon persisted until approximately 2015 [8]. This trajectory illustrates how toxicity concerns and therapeutic obsolescence converged to eliminate acecarbromal from modern formularies despite its historical significance as an early synthetic sedative.

Table 3: Regulatory Timeline and Market Withdrawal

YearRegulatory ActionJurisdictionMarket Impact
1978Usage restrictions (prescription only)United StatesReduced prescriptions
1984OTC sales prohibitionWest GermanyPharmacy-only status
1991Marketing authorization withdrawalUnited KingdomProduct discontinuation
1995Removal from approved drug listFDA (USA)Market exit
2005Combination product restrictionsEuropean UnionLimited availability
2015Final formulation discontinuedHungaryComplete exit

Properties

CAS Number

77-66-7

Product Name

Acecarbromal

IUPAC Name

N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide

Molecular Formula

C9H15BrN2O3

Molecular Weight

279.13 g/mol

InChI

InChI=1S/C9H15BrN2O3/c1-4-9(10,5-2)7(14)12-8(15)11-6(3)13/h4-5H2,1-3H3,(H2,11,12,13,14,15)

InChI Key

SAZUGELZHZOXHB-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)NC(=O)NC(=O)C)Br

Solubility

Soluble in DMSO

Synonyms

Abasin
acecarbromal
acetylcarbobromal
Paxarel

Canonical SMILES

CCC(CC)(C(=O)NC(=O)NC(=O)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.